7-Fluoro-4-hydroxyquinoline-3-carbohydrazide
Description
Properties
Molecular Formula |
C10H8FN3O2 |
|---|---|
Molecular Weight |
221.19 g/mol |
IUPAC Name |
7-fluoro-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8FN3O2/c11-5-1-2-6-8(3-5)13-4-7(9(6)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) |
InChI Key |
RELBVPTVIWIBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate
Starting Materials :
-
3-Fluoro-4-hydroxyaniline
-
Diethyl ethoxymethylenemalonate
Procedure :
-
Cyclization : React 3-fluoro-4-hydroxyaniline with diethyl ethoxymethylenemalonate in refluxing diphenyl ether (150–200°C, 4–6 hours). The reaction proceeds via-proton shift and cyclodehydration to form the quinoline core.
-
Isolation : Cool the mixture, precipitate the product with dilute HCl, and recrystallize from ethanol.
Key Data :
Hydrazinolysis to 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide
Procedure :
-
Reaction : Reflux ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate with excess hydrazine hydrate (98%) in ethanol for 7 hours.
-
Workup : Pour the mixture into ice-water, filter the precipitate, and wash with cold ethanol.
Key Data :
Alternative Route via Carboxylic Acid Intermediate
Hydrolysis of Ethyl Ester to Carboxylic Acid
Procedure :
-
Saponification : Heat ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate with 2N NaOH (reflux, 2 hours).
-
Acidification : Adjust pH to 4 with HCl to precipitate 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA).
Key Data :
Conversion to Carbohydrazide via Acyl Chloride
Procedure :
-
Acyl Chloride Formation : Treat FQCA with thionyl chloride (neat, catalytic DMF, 60°C, 2 hours).
-
Hydrazide Synthesis : React the acyl chloride with hydrazine hydrate in tetrahydrofuran (0°C to RT, 4 hours).
Key Data :
Pfitzinger Reaction Approach
While less common for fluoro derivatives, the Pfitzinger reaction offers an alternative pathway:
Synthesis from 6-Fluoroisatin
Procedure :
-
Condensation : React 6-fluoroisatin with pyruvic acid in NaOH (100°C, 3 hours) to form 7-fluoroquinoline-2,4-dicarboxylic acid.
-
Decarboxylation : Heat the dicarboxylic acid in nitrobenzene (210°C, 45 minutes) to yield 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.
-
Esterification & Hydrazinolysis : Follow steps outlined in Sections 1.1–1.2.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Gould-Jacobs + Hydrazinolysis | High yield, minimal steps | Requires high-temperature cyclization | 50–55 |
| Carboxylic Acid Route | Avoids Gould-Jacobs conditions | Extra steps for acid activation | 45–50 |
| Pfitzinger Reaction | Suitable for dicarboxylic precursors | Low yield, complex purification | 40–45 |
Critical Reaction Parameters
-
Fluorine Stability : Fluorine at C7 remains intact under Gould-Jacobs conditions (150–200°C).
-
Hydrazine Excess : Molar ratios >3:1 (hydrazine:ester) improve carbohydrazide yields.
-
Solvent Choice : Ethanol optimizes hydrazinolysis; diphenyl ether is critical for Gould-Jacobs cyclization.
Scalability and Industrial Feasibility
The Gould-Jacobs route is preferred for scale-up due to:
-
Commercial Availability : 3-Fluoro-4-hydroxyaniline is accessible via fluorination of 4-hydroxyaniline.
-
Cost-Effectiveness : Hydrazine hydrate and ethanol are inexpensive reagents.
Emerging Methodologies
Recent patents highlight innovations such as:
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
7-Fluoro-4-hydroxyquinoline-3-carbohydrazide features a fluorine atom at the 7-position and a hydroxy group at the 4-position of the quinoline ring, with a carbohydrazide moiety at the 3-position. This unique structure enhances its reactivity and biological activity due to the presence of functional groups that can participate in various chemical reactions, including hydrogen bonding and nucleophilic attacks.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against a range of bacterial strains. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial enzymes, disrupting essential biological processes.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing a dose-dependent response in inhibiting bacterial growth. Higher concentrations resulted in more significant inhibition:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
The results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Antiviral Activity
Research has also explored the antiviral potential of this compound. It has shown efficacy against certain viral strains, suggesting that it may inhibit viral replication through mechanisms similar to its antibacterial activity.
Anticancer Properties
The compound's anticancer properties have gained attention due to its ability to target multiple cancer cell lines effectively. Studies have shown that derivatives of 7-Fluoro-4-hydroxyquinoline exhibit significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells.
Case Study: Cytotoxic Activity
In one study, derivatives based on the privileged scaffold of hydroxyquinolines were synthesized and tested against human cancer cell lines:
| Cancer Cell Line | Cytotoxic Effect (IC50 µM) | Reference |
|---|---|---|
| Caco-2 (Colorectal) | 10 | |
| HCT-116 (Colon) | 8 | |
| MCF-7 (Breast) | 12 |
These findings indicate that modifications to the quinoline structure can enhance biological activity, making it a valuable scaffold in drug design.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Substituent Variations and Core Modifications
The table below compares key structural features and synthetic routes of 7-fluoro-4-hydroxyquinoline-3-carbohydrazide with related compounds:
Key Observations :
- Fluoro vs. Chloro Substituents: Fluorine’s higher electronegativity may improve target binding compared to chlorine, as seen in quinolone antibiotics.
- Carbohydrazide vs.
Physicochemical Properties
- Solubility: The hydroxyl and carbohydrazide groups in this compound enhance water solubility compared to ethyl ester derivatives (e.g., Ethyl 7-Chloro-6-Fluoro-4-hydroxyquinoline-3-carboxylate).
- Stability: Fluorine’s inductive effect increases metabolic stability, reducing susceptibility to oxidative degradation compared to non-fluorinated analogs.
Antimicrobial Potential
The fluorine atom in the target compound may enhance Gram-negative activity due to improved membrane penetration.
Anticancer and Enzyme Inhibition
Quinoline carbohydrazides are known to inhibit topoisomerases and kinases. For example, 4-hydroxy-N'-benzoylquinoline-3-carbohydrazide derivatives show promise in cancer cell line assays (IC₅₀: 10–50 µM). The 7-fluoro substituent in the target compound could further optimize binding to ATP-binding pockets.
Q & A
Q. What are the typical synthetic routes for preparing 7-fluoro-4-hydroxyquinoline-3-carbohydrazide and its derivatives?
The compound is synthesized via condensation of 4-hydroxyquinoline-3-carbohydrazide intermediates with substituted benzoyl chlorides. A standard protocol involves reacting the hydrazide precursor (1.5 mmol) with benzoyl chlorides (1.5 mmol) in dry DMF under catalytic Na₂CO₃, followed by 16-hour stirring at room temperature. The product is isolated by precipitation over ice, filtration, and recrystallization from ethanol (Yield: 30–40%) .
Q. What purification methods are effective for isolating this compound derivatives?
Recrystallization using ethanol or aqueous ethanol is widely employed to purify derivatives, as demonstrated in the synthesis of N′-benzoyl-4-hydroxyquinoline-3-carbohydrazide. This method minimizes impurities from unreacted starting materials or by-products .
Q. Which analytical techniques are critical for characterizing this compound?
Structural elucidation relies on MS , ¹H NMR , IR spectroscopy , and elemental analysis to confirm functional groups (e.g., fluoro, hydroxy, hydrazide) and molecular integrity. For example, MS and NMR verify regioselectivity in ethylation or propargylation reactions .
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the quinoline core?
Regioselectivity in reactions (e.g., N-propargylation or ethylation) is influenced by reaction conditions (solvent, temperature, catalyst). For instance, Sharpless click chemistry conditions (Cu(I)-catalyzed azide-alkyne cycloaddition) enable precise triazole substitution at the 3-position, critical for antimicrobial activity .
Q. What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?
Derivatives are screened against bacterial (e.g., E. coli, S. aureus) and fungal strains using agar diffusion or microdilution assays . Activity correlates with substituent electronegativity; for example, fluoro and nitro groups enhance potency by disrupting DNA gyrase .
Q. How do crystallographic studies inform the design of quinoline-based therapeutics?
X-ray crystallography reveals intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl hydrogen bonds) that stabilize crystal packing. These interactions guide modifications to improve solubility or bioavailability, as seen in tricyclic fluoroquinolone derivatives .
Q. What structural features drive structure-activity relationships (SAR) in this compound class?
SAR studies highlight:
Q. How should researchers address contradictions in reported synthetic yields or biological activities?
Variability in yields (e.g., 30–40% vs. higher in optimized protocols) may stem from differences in solvent purity, reaction time, or workup methods. For biological data, standardized assays (e.g., CLSI guidelines) and rigorous controls (e.g., solvent-only blanks) are essential .
Q. What role do in-silico methods play in optimizing this compound’s derivatives?
Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to bacterial targets like DNA gyrase. For example, triazole-substituted derivatives show stronger hydrogen bonding with Ser84 and Asp88 residues compared to non-substituted analogs .
Methodological Notes
- Synthetic Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity .
- Activity Screening : Include ciprofloxacin as a positive control in antimicrobial assays to benchmark potency .
- Data Reproducibility : Document reaction conditions (e.g., humidity, stirring speed) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
